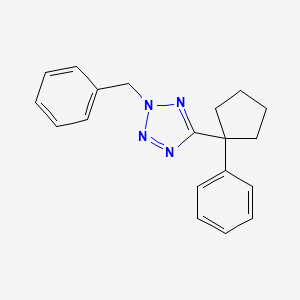

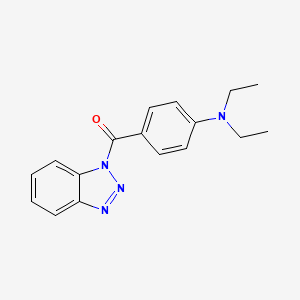

2-benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole

説明

Synthesis Analysis

The synthesis of tetrazole derivatives, such as 2-Benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole, typically involves the use of reagents and catalysts that facilitate the formation of the tetrazole ring. For instance, Bookser (2000) detailed the use of 2-benzyloxymethyl-5-(tributylstannyl)tetrazole as a reagent for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles through a palladium-catalyzed cross-coupling reaction (Bookser, 2000). Although this specific method does not directly describe the synthesis of 2-benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole, similar palladium-catalyzed reactions are common in the synthesis of tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the tetrazole ring. Al-Hourani et al. (2015) elucidated the structures of different tetrazole derivatives using X-ray crystallography, showing that tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions of each compound show no conjugation to the tetrazole groups (Al-Hourani et al., 2015). These structural insights help in understanding the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Tetrazoles can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. The reactivity of the tetrazole ring makes these compounds useful in organic synthesis and drug development. The study by Lisakova et al. (2015) discusses the hydroarylation of 5-styryltetrazoles under superelectrophilic activation, indicating the potential of tetrazole derivatives to undergo chemical transformations in the presence of Brønsted or Lewis acids (Lisakova et al., 2015).

科学的研究の応用

Receptor Antagonism and Pain Management

One significant application of 2-benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole-related compounds is their role as antagonists for the P2X7 receptor. Studies have shown that derivatives of this compound, such as 1-benzyl-5-aryltetrazoles, can inhibit calcium flux in human and rat recombinant P2X7 cell lines. Furthermore, these compounds have shown promise in inhibiting IL-1beta release and P2X7-mediated pore formation in human cells. One such compound demonstrated significant efficacy in reversing mechanical allodynia in neuropathic pain models, without affecting motor coordination (Nelson et al., 2006).

Chemical Transformations and Polymer Preparation

Compounds related to 2-benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole have been explored for their potential in chemical transformations, particularly in reactions occurring in Brønsted or Lewis acids. These reactions are of interest due to their ability to produce various functional derivatives of 5-alkyltetrazoles. Such chemical transformations are essential for the preparation of tetrazole-containing polymers, which have applications in materials science and potentially in medicinal chemistry (Lisakova et al., 2015).

Synthesis of Bioactive Compounds

2-Benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole derivatives have been used in the synthesis of various bioactive compounds. For instance, an efficient protocol for C–H arylation of a related compound, 1-benzyl-5-phenyl-1H-tetrazole, was developed to create biphenyl derivatives. These derivatives have been used to synthesize potent angiotensin II receptor blockers, indicating their potential in the treatment of hypertension (Seki, 2012).

Antimicrobial and Antitubercular Agents

There is interest in tetrazole derivatives as antimicrobial and antitubercular agents. For example, tetrazole derivatives containing nitro substituents have been identified as promising antitubercular agents. The antitubercular potency, selectivity, and toxicity of different regioisomers of tetrazole have been examined, with some derivatives showing high antimycobacterial activity against Mycobacterium tuberculosis (Karabanovich et al., 2015).

特性

IUPAC Name |

2-benzyl-5-(1-phenylcyclopentyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-3-9-16(10-4-1)15-23-21-18(20-22-23)19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCRYCQWWMHKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-(1-phenylcyclopentyl)-2H-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

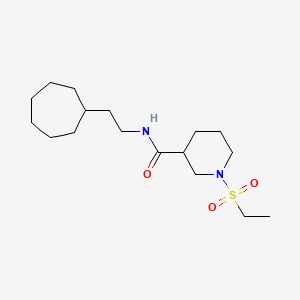

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)

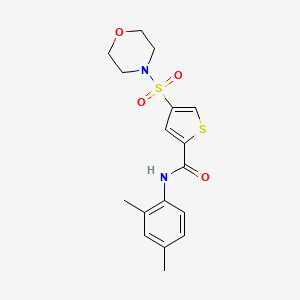

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

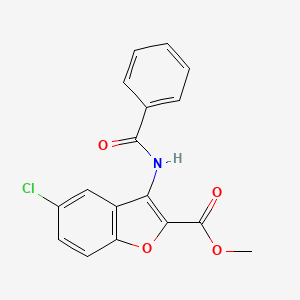

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)